

comparison Sildenafil metabolites deuterated vs non-deuterated

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Compound Focus: Pyrazole N-Demethyl Sildenafil-d3

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Pharmacological and Metabolic Profile Comparison

The table below summarizes the key comparative data between non-deuterated Sildenafil and a specific deuterated derivative, BDD-10406.

Feature	Non-Deuterated Sildenafil	Deuterated Sildenafil (BDD-10406)
PDE5 Inhibitory Potency (IC ₅₀)	9 nmol/L [1]	6 nmol/L [1]
Selectivity (PDE5 vs. PDE6)	Baseline (1x) [1]	2-fold higher [1]
In Vitro Efficacy (ED ₅₀ in rabbit corpus cavernosum)	245 nmol/L [1]	85 nmol/L [1]
Key Metabolic Pathway	N-demethylation (piperazine ring) to form N-desmethyl sildenafil [2] [3] [4]	Designed to slow N-demethylation via Deuterium Isotope Effect (DIE) [5] [1]

Feature	Non-Deuterated Sildenafil	Deuterated Sildenafil (BDD-10406)
Primary Metabolite	N-desmethyl sildenafil (UK-103,320); ~50% potency of parent drug [2] [3]	Not fully characterized in available literature; expected to have reduced formation of N-desmethyl metabolite [1]
Major Metabolizing Enzymes	CYP3A4 (major), CYP2C9 (minor) [2] [3]	Expected to be the same (CYP3A4, CYP2C9), but with altered reaction rates for deuterated positions [5]

Detailed Experimental Data and Methodologies

The quantitative data in the table above is derived from specific experimental protocols.

Experimental Protocol for Metabolic Identification

The comprehensive metabolic profile of non-deuterated Sildenafil was elucidated using the following methodology [6]:

- **Incubation System: Human liver microsomes (HLMs)** were used as the metabolic enzyme source.
- **Reaction:** Sildenafil was incubated with HLMs and an **NADPH-regenerating system** (to provide energy for cytochrome P450 enzymes) at 37°C.
- **Analysis:** A **non-targeted metabolomics approach** was employed using **Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HR-MS)**.
- **Metabolite Identification:** Metabolites were identified by detecting mass shifts from the parent drug and interpreting their **MS2 fragmentation patterns**. This study identified 12 phase I metabolites, with the N-desmethylation pathway being a major route [6].

Experimental Protocol for PDE5 Potency and Selectivity

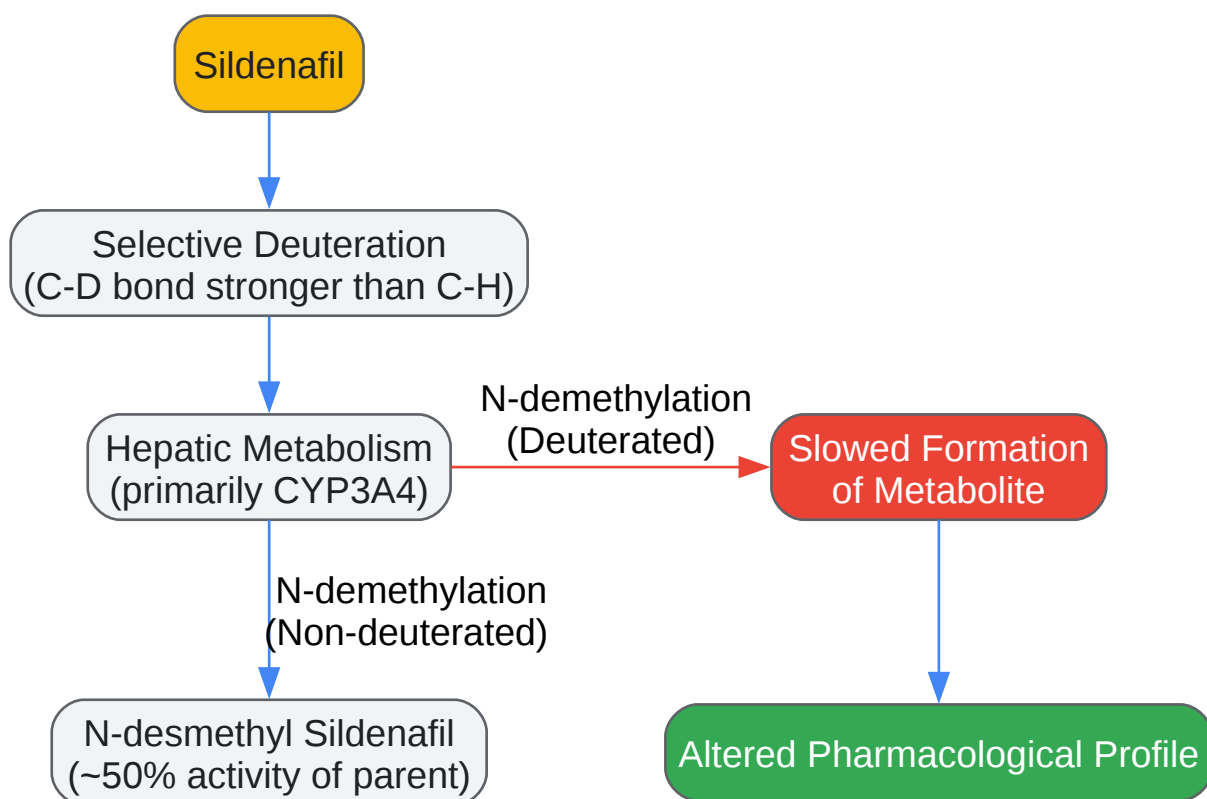
The enhanced potency and selectivity of deuterated Sildenafil (BDD-10406) were demonstrated through these in vitro assays [1]:

- **Enzyme Inhibition Assay:** Sildenafil and its deuterated analogs were tested for their ability to inhibit purified phosphodiesterase enzymes (PDE1-PDE6).

- **Measurement:** The **IC₅₀ value** (half-maximal inhibitory concentration) for each PDE was determined. A lower IC₅₀ indicates higher potency. The ratio of IC₅₀ for PDE6 to IC₅₀ for PDE5 was used to calculate **selectivity**.
- **Tissue-Based Efficacy Assay:**
 - **Tissue Preparation:** Strips of **rabbit corpus cavernosum** tissue were mounted in organ baths.
 - **Contraction and Relaxation:** Tissues were pre-contracted with a contracting agent. Cumulative concentrations of Sildenafil or deuterated analogs were added.
 - **Measurement:** The **ED₅₀ value** (dose causing 50% relaxation of the pre-contracted tissue) was calculated, demonstrating functional efficacy in a physiologically relevant model [1].

Underlying Principle: The Deuterium Isotope Effect (DIE)

The rationale for deuteration lies in the Deuterium Isotope Effect. Replacing hydrogen (H) with deuterium (D) in a molecule strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond because deuterium is heavier [5]. This stronger bond requires more energy to break during a metabolic reaction, such as the N-demethylation of Sildenafil's piperazine ring. Consequently, if the cleavage of this C-H bond is the rate-limiting step in a metabolic pathway, deuteration at that specific site can **slow down the formation of the metabolite**, a phenomenon known as **metabolic switching** [5].



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Knowledge Gaps and Future Research

While existing data is promising, a full comparative guide requires more information. Key unanswered questions include:

- **Complete Metabolite Profile:** A side-by-side identification and quantification of all metabolites (both known and novel) formed from deuterated Sildenafil versus the non-deuterated form is needed [6].
- **In Vivo Pharmacokinetics:** Data on how deuteration affects key human pharmacokinetic parameters, such as **AUC (Area Under the Curve)**, **half-life**, and **Cmax (maximum concentration)**, is not publicly available.
- **Clinical Outcomes:** Ultimately, the impact of these molecular-level changes on clinical efficacy and side effect profiles in patients remains to be conclusively established.

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